molecular formula C8H10ClNO4S2 B2699215 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 677782-39-7

4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No. B2699215
CAS RN: 677782-39-7
M. Wt: 283.74
InChI Key: MONMTDYGPKNEOH-UHFFFAOYSA-N
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Description

“4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H10ClNO4S2 and a molecular weight of 283.75 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10ClNO4S2 .

Scientific Research Applications

Efficient Generation of Sulfene

Chlorosulfonylmethylene(dimethyl)ammonium chloride, a derivative of sulfonyl chloride, is utilized as a highly reactive dehydrating agent. This compound facilitates efficient access to various cyclic sulfone derivatives through cycloaddition reactions with imines, nitrones, and 1,3-diazabutadiene derivatives, directly generating sulfene from corresponding sulfonic acids (Prajapati et al., 1993).

Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized from Ampyrone with different benzene sulfonyl chlorides, yielding compounds with significant antimicrobial and antioxidant activities. This synthesis process underscores the potential of sulfonyl chloride derivatives in creating biologically active molecules (Badgujar et al., 2018).

Friedel-Crafts Sulfonylation

Utilizing 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and Lewis acid catalyst, the Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride demonstrated enhanced reactivity and yields. This process highlights the role of sulfonyl chloride in facilitating sulfonylation under ambient conditions, with implications for the synthesis of diaryl sulfones (Nara et al., 2001).

Eco-friendly Synthesis of Sulfonamides

An environmentally friendly method for synthesizing N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide from toluene sulfonyl chloride highlights the potential of sulfonyl chloride derivatives in sustainable chemistry. This method emphasizes the synthesis's technical value and environmental protection aspects (Zhou Zeng-yong, 2008).

Novel Synthesis of Heterocycles

Alkylsulfamoyl chlorides serve as versatile units for synthesizing heterocycles, sulfamates, and sulfonamides, illustrating the diverse applications of sulfonyl chloride derivatives in creating biologically active compounds for crop protection. This synthesis process involves reacting amine hydrochlorides, isocyanates, aziridines, or tertiary alcohols with suitable sulfuric acid derivatives to produce novel alkylsulfamoyl chlorides (Hamprecht et al., 1981).

Mechanism of Action

While the specific mechanism of action for “4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride” was not found, sulfonamides, which have a similar structure, are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Safety and Hazards

While specific safety and hazard information for “4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride” was not found, similar compounds like benzenesulfonyl chloride are known to be harmful if swallowed, cause severe skin burns and eye damage, and are harmful to aquatic life .

properties

IUPAC Name

4-(dimethylsulfamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMTDYGPKNEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

677782-39-7
Record name 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride
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